2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid

Catalog No.
S1551686
CAS No.
26563-68-8
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid

CAS Number

26563-68-8

Product Name

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23+,27-,28+,29+,30-/m0/s1

InChI Key

MDZKJHQSJHYOHJ-HFYZCPLSSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H](C3(C)C)O)O)C

Isolation and Identification:

This compound, also known as Holopteleic acid, was first isolated from the heartwood of the tree species Holoptelea integrifolia in 1997. Researchers identified its structure using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry [].

Potential Biological Activities:

Studies suggest that 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid might possess various biological activities, including:

  • Anti-cancer properties: A study published in 2006 investigated the effect of a closely related compound, (2alpha,3beta)-2,3-dihydroxyolean-12-en-28-oic acid, on colon cancer cells. The results indicated that the compound induced apoptosis, a form of programmed cell death, in these cells [].
  • Other potential activities: Further research suggests the compound might have additional biological activities, including anti-inflammatory and antimicrobial properties. However, more studies are needed to confirm these findings [].

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid, commonly known as maslinic acid, is a pentacyclic triterpenoid compound derived from the oleanane family. Its molecular formula is C30H48O4, and it features two hydroxyl groups at the 2 and 3 positions of the oleanene skeleton, contributing to its unique chemical properties. This compound is primarily found in various plants, notably in olives and sage, where it plays a significant role in their biological activity and health benefits .

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
  • Esterification: It can react with carboxylic acids to form esters, which are often used to enhance solubility in organic solvents.
  • Acylation: The hydroxyl groups can also undergo acylation reactions to form acyl derivatives, increasing its reactivity and potential applications in medicinal chemistry .

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: The compound demonstrates significant anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity: Studies indicate that maslinic acid possesses antimicrobial properties against various pathogens, including bacteria and fungi.
  • Antitumor Effects: Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

The synthesis of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid can be achieved through various methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from plant materials such as olives and sage using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis can be performed using starting materials like oleanolic acid through hydroxylation reactions facilitated by reagents such as boron trifluoride or other catalysts.
  • Biotechnological Approaches: Recent advancements include using microbial fermentation to produce maslinic acid from precursor compounds .

The applications of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid span several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for use in drug formulations targeting chronic diseases.
  • Cosmetics: Its skin-protective properties make it a valuable ingredient in cosmetic formulations aimed at anti-aging and skin repair.
  • Food Industry: As a natural preservative due to its antimicrobial properties, it is considered for use in food preservation and enhancement .

Several compounds share structural similarities with 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
Oleanolic AcidHighLacks the hydroxyl group at position 3
Ursolic AcidModerateContains an additional methyl group at position 28
Betulinic AcidModerateExhibits stronger antiviral activity
Maslinic Acid (2alpha,3beta-Dihydroxyolean)LowDifferent stereochemistry at the hydroxyl groups

Maslinic acid stands out due to its specific arrangement of hydroxyl groups and its diverse biological activities compared to these similar compounds .

Phytochemical Distribution in Plant Species

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid represents a specialized pentacyclic triterpenoid compound belonging to the oleanane structural class [6]. This compound exhibits a distinctive molecular formula of C30H48O4 with a molecular weight of 472.7 grams per mole, characterized by hydroxyl groups at the 2alpha and 3alpha positions of the oleanane skeleton [1]. The compound is classified within the broader category of oleanane triterpenoids, which constitute one of the most abundant subgroups of pentacyclic triterpenes found in nature [6].

Research investigations have documented the occurrence of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid in specific plant species, with Holoptelea integrifolia serving as the primary identified natural source [6]. Holoptelea integrifolia, commonly known as the Indian elm, belongs to the Ulmaceae family and represents a significant botanical source for various triterpenoid compounds [15] [16]. The bark of Holoptelea integrifolia has been extensively studied for its triterpenoid content, with multiple research investigations confirming the presence of various oleanane-type triterpenes including the target compound [17] [19].

The distribution pattern of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid within plant tissues demonstrates tissue-specific accumulation characteristics [16]. Studies conducted on Holoptelea integrifolia reveal that the stem bark serves as the primary repository for this compound, along with other structurally related triterpenoids such as beta-sitosterol, betulin, and friedelan-3-ol [16] [17]. The compound's occurrence in bark tissue aligns with the general distribution pattern observed for pentacyclic triterpenes, which frequently accumulate in protective plant tissues where they contribute to defense mechanisms against environmental stressors [23].

Plant SpeciesFamilyPlant PartCompound PresenceReference Source
Holoptelea integrifoliaUlmaceaeStem barkConfirmed [6] [16]
Holoptelea integrifoliaUlmaceaeLeavesUnder investigation [17]

The phytochemical profile of Holoptelea integrifolia demonstrates remarkable diversity in triterpenoid composition, with the plant producing multiple oleanane-type compounds simultaneously [16] [17]. Gas chromatography-mass spectrometry analyses have identified eight distinct triterpenoid compounds from the bark extract, including the target compound alongside beta-sitosterol, olean-13(18)-ene, betulin, alpha-amyrenone, stigmasta-3,5-diene-7-one, stigmast-4-en-3-one, and friedelan-3-ol [16]. This diverse triterpenoid profile suggests that Holoptelea integrifolia possesses sophisticated biosynthetic machinery capable of producing structurally complex oleanane derivatives through specific enzymatic modifications [17].

The relative abundance of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid within plant tissues varies according to developmental stage and environmental conditions [22]. Research findings indicate that triterpenoid accumulation patterns demonstrate seasonal variations, with peak concentrations observed during specific growth phases when secondary metabolite biosynthesis reaches maximum activity [22]. These temporal fluctuations in compound abundance reflect the dynamic nature of plant secondary metabolism and the influence of both internal regulatory mechanisms and external environmental factors on triterpenoid production [22].

Biosynthetic Precursors and Enzymatic Modifications

The biosynthesis of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid follows the established mevalonate pathway common to all pentacyclic triterpenoids in higher plants [13] [33]. This complex biosynthetic process begins with the formation of fundamental building blocks through the cytoplasmic mevalonate pathway, which generates isopentenyl diphosphate and dimethylallyl diphosphate as essential five-carbon isoprenoid units [33] [35]. The sequential condensation of these basic units leads to the formation of farnesyl diphosphate, which serves as the immediate precursor for squalene synthesis through the action of squalene synthase enzymes [13] [33].

Squalene represents the first committed step in triterpenoid biosynthesis, serving as the acyclic thirty-carbon precursor for all subsequent cyclic triterpene structures [13] [23]. The transformation of squalene to 2,3-oxidosqualene occurs through the catalytic action of squalene epoxidase, a crucial rate-limiting enzyme that introduces the epoxide functionality necessary for subsequent cyclization reactions [36] [37]. This enzymatic step represents a critical branch point in plant metabolism, directing carbon flux away from primary sterol biosynthesis toward specialized triterpenoid secondary metabolism [23] [36].

The cyclization of 2,3-oxidosqualene to beta-amyrin constitutes the foundational step in oleanane triterpenoid biosynthesis and is catalyzed by beta-amyrin synthase, a specialized oxidosqualene cyclase enzyme [39] [40]. Beta-amyrin synthase demonstrates remarkable catalytic complexity, generating five rings and eight asymmetric centers in a single enzymatic transformation through a series of carbocationic intermediates [39]. The enzyme exhibits high substrate specificity for 2,3-oxidosqualene folded in the all-chair conformation, leading to the characteristic pentacyclic oleanane skeleton that defines this structural class [30] [38].

Biosynthetic StepEnzymeSubstrateProductSubcellular Location
EpoxidationSqualene epoxidaseSqualene2,3-oxidosqualeneEndoplasmic reticulum
CyclizationBeta-amyrin synthase2,3-oxidosqualeneBeta-amyrinEndoplasmic reticulum
C-28 oxidationCytochrome P450 CYP716ABeta-amyrinErythrodiolEndoplasmic reticulum
C-28 oxidationCytochrome P450 CYP716AErythrodiolOleanolic acidEndoplasmic reticulum
HydroxylationCytochrome P450 CYP716COleanolic acid2alpha,3alpha-Dihydroxyolean-12-en-28-oic acidEndoplasmic reticulum

The subsequent modification of beta-amyrin to form 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid requires multiple enzymatic steps involving cytochrome P450 monooxygenases [12] [32]. The initial oxidation at the C-28 position converts beta-amyrin through erythrodiol to oleanolic acid via the sequential action of cytochrome P450 enzymes belonging to the CYP716A subfamily [32] [34]. These enzymes catalyze consecutive oxidation reactions, transforming the methyl group at position 28 into an alcohol, aldehyde, and finally a carboxylic acid functionality [12] [32].

The introduction of hydroxyl groups at the 2alpha and 3alpha positions represents additional enzymatic modifications catalyzed by specific cytochrome P450 enzymes [12]. Members of the CYP716C subfamily have been identified as C-2alpha hydroxylases capable of introducing hydroxyl functionality at the 2alpha position of oleanolic acid and related substrates [12]. The 3alpha hydroxylation likely occurs through the action of related cytochrome P450 enzymes, though the specific enzymatic machinery responsible for this transformation requires further characterization [12].

The enzymatic machinery involved in 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid biosynthesis demonstrates high substrate specificity and regio-selectivity [32] [34]. Cytochrome P450 enzymes exhibit strict requirements for proper substrate orientation and cofactor availability, including cytochrome P450 reductase for electron transfer and molecular oxygen as the oxidizing agent [32] [41]. The coordinated expression and activity of these enzymatic components determine the efficiency and specificity of triterpenoid biosynthesis in plant tissues [12] [33].

Environmental Factors Influencing Production in Host Organisms

Environmental conditions exert profound influence on the biosynthesis and accumulation of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid in plant tissues [18] [22]. Temperature variations represent one of the most significant environmental factors affecting triterpenoid production, with research demonstrating that seasonal temperature fluctuations directly correlate with changes in triterpene content [22]. Studies conducted on plants producing oleanane-type triterpenes reveal that cooler temperatures typically stimulate increased secondary metabolite synthesis, suggesting an adaptive response to environmental stress conditions [22].

Drought stress conditions significantly enhance triterpenoid biosynthesis through multiple molecular mechanisms [18]. Research investigations have documented that water deficit triggers rapid upregulation of genes encoding key biosynthetic enzymes, including those involved in the mevalonate pathway and triterpene-specific modifications [18]. The stress response involves coordinated activation of transcription factors that regulate the expression of oxidosqualene cyclases and cytochrome P450 enzymes essential for triterpenoid structural diversification [18] [21].

Light exposure parameters, including photoperiod duration and light intensity, influence triterpenoid accumulation patterns in plant tissues [22]. Seasonal variations in daylight hours correlate with observable changes in triterpene content, with peak accumulation often occurring during periods of optimal light conditions that support enhanced photosynthetic activity and carbon allocation to secondary metabolism [22]. The relationship between light exposure and triterpenoid biosynthesis reflects the energy-intensive nature of these complex biosynthetic pathways [22].

Environmental FactorEffect on ProductionMolecular ResponseTime Frame
Drought stressIncreased synthesisGene upregulation1-4 days
Temperature decreaseEnhanced accumulationEnzyme activation2-7 days
Light intensityVariable responsePhotosynthetic couplingHours to days
Humidity changesModerate influenceStress signaling1-3 days

Abiotic stress factors beyond water availability demonstrate significant effects on triterpenoid production [21] [24]. Heavy metal exposure, ultraviolet radiation, and mechanical wounding all trigger enhanced triterpene synthesis through activation of stress-responsive signaling pathways [21] [24]. These environmental challenges stimulate the production of plant hormones including jasmonic acid, salicylic acid, and abscisic acid, which serve as internal signaling molecules that coordinate the upregulation of secondary metabolite biosynthesis [18] [21].

The temporal dynamics of environmental influence on triterpenoid production demonstrate complex patterns that vary according to the specific stress factor and its intensity [18] [22]. Acute stress conditions typically result in rapid but transient increases in triterpene synthesis, while chronic environmental challenges lead to sustained elevation of secondary metabolite production [18]. The plant's response involves both immediate enzymatic activation and longer-term transcriptional reprogramming that optimizes metabolic resources for enhanced triterpenoid biosynthesis [21] [22].

Soil conditions, including nutrient availability and pH levels, indirectly influence triterpenoid production through their effects on overall plant health and metabolic capacity [21]. Nutrient-stressed plants often exhibit altered patterns of secondary metabolite accumulation, with some studies indicating that moderate nutrient limitation can stimulate increased triterpene synthesis as part of the plant's adaptive response to challenging growth conditions [21]. The relationship between soil fertility and triterpenoid production reflects the complex interplay between primary and secondary metabolism in plant systems [24].

XLogP3

6.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 g/mol

Monoisotopic Mass

472.35526001 g/mol

Heavy Atom Count

34

Appearance

Powder

Dates

Modify: 2023-08-15

Explore Compound Types